(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a benzyl group, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzyl Group: Benzylation reactions are employed to attach the benzyl group to the pyrrolidine ring.
Amide Formation: The final step involves the formation of the amide bond, which can be accomplished using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzyl-pyrrolidin-2-ylmethyl-methyl-amine
- (S)-1-Benzyl-pyrrolidin-2-ylmethyl-isopropyl-amine
- (S)-1-Benzyl-pyrrolidin-2-ylmethyl-ethyl-amine
Uniqueness
(S)-2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-ethyl-3-methyl-butyramide is unique due to its specific structural features, such as the combination of the pyrrolidine ring, benzyl group, and amide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
(2S)-2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-N-ethyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-4-21(19(23)18(20)15(2)3)14-17-11-8-12-22(17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQFPFOIKILQL-ZVAWYAOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCN1CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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